2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H25N5OS and its molecular weight is 431.56. The purity is usually 95%.
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Biological Activity
The compound 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2OS2, and it has a molar mass of 294.44 g/mol. The structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities, particularly in cancer therapy and neuroprotection.
Property | Value |
---|---|
Molecular Formula | C14H18N2OS2 |
Molar Mass | 294.44 g/mol |
CAS Number | 379713-57-2 |
Anticancer Activity
Recent studies indicate that compounds with a similar structural framework exhibit significant anticancer properties. The pyrroloquinoxaline scaffold has been associated with the inhibition of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related compound demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
The proposed mechanism involves interaction with specific cellular targets that modulate signaling pathways related to cell survival and apoptosis. The compound may act as an inhibitor of certain kinases or transcription factors involved in tumor growth and metastasis.
Neuroprotective Effects
In addition to its anticancer properties, the compound may exhibit neuroprotective effects through mechanisms such as antioxidant activity and modulation of neurotransmitter systems. Compounds containing thiophene moieties have been shown to enhance cognitive function in animal models, suggesting a potential application in neurodegenerative diseases .
Case Studies
Several case studies have explored the biological effects of similar compounds:
-
Study on Pyrroloquinoxaline Derivatives :
- A series of pyrroloquinoxaline derivatives were synthesized and evaluated for their anticancer activity.
- Results indicated that modifications on the thiophene ring significantly influenced the cytotoxicity against various cancer cell lines.
-
Neuroprotective Study :
- A related thiophene-containing compound was tested for its ability to protect neurons from oxidative stress.
- The study found that the compound reduced markers of oxidative damage and improved neuronal survival rates.
Research Findings
Research has shown that compounds similar to This compound can effectively target multiple pathways involved in cancer progression and neurodegeneration:
- Cytotoxicity Assays : In vitro studies demonstrated IC50 values in the micromolar range against various cancer cell lines.
- Mechanistic Studies : Studies utilizing western blotting and flow cytometry revealed alterations in apoptosis-related proteins upon treatment with these compounds.
Properties
IUPAC Name |
2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c25-22-20(24(30)26-15-17-9-6-14-31-17)21-23(28-19-11-5-4-10-18(19)27-21)29(22)13-12-16-7-2-1-3-8-16/h4-7,9-11,14H,1-3,8,12-13,15,25H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUIMBNALQYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.